1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine
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Overview
Description
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine is a chemical compound with the molecular formula C7H9F2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine typically involves the reaction of a pyrimidine derivative with a difluoromethylating agent. One common method includes the use of difluoromethyl iodide in the presence of a base to introduce the difluoromethyl group onto the pyrimidine ring. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-80°C .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like DMSO, catalysts such as palladium on carbon, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine can be compared with other pyrimidine derivatives, such as:
2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethan-1-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can result in different pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H9F2N3 |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H9F2N3/c1-4(10)7-11-3-2-5(12-7)6(8)9/h2-4,6H,10H2,1H3 |
InChI Key |
MPYIKCQSDUSUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=N1)C(F)F)N |
Origin of Product |
United States |
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